n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine

Description

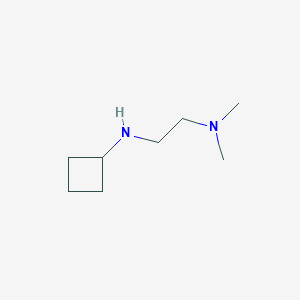

N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine is a secondary diamine featuring a cyclobutyl group at the N1 position and two methyl groups at N2.

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-cyclobutyl-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-6-9-8-4-3-5-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

ZGWMFMMYUUWMOD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine typically involves the reaction of cyclobutylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylamine Reaction: Cyclobutylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate.

Dimethylamine Addition: Dimethylamine is then added to the reaction mixture, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

Raw Material Handling: Ensuring the purity and proper handling of cyclobutylamine, formaldehyde, and dimethylamine.

Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration.

Purification: Using distillation or other purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amines and amides.

Scientific Research Applications

n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to act as a chelating agent, forming stable complexes with metal ions.

Comparison with Similar Compounds

Key Observations :

- Aryl Substituents : Methoxy groups (e.g., 3ab, 3ac) improve solubility and modulate electronic properties, with yields correlating to substituent position (para > meta > ortho) .

- Halogenated Benzyl Groups : Bromo and fluoro substituents () may enhance binding to hydrophobic pockets in enzymes or receptors .

Key Observations :

- Antioxidant Capacity: N1,N2-dimethylethane-1,2-diamine derivatives with proximal phenolic hydroxyl groups (e.g., compound 79) exhibit enhanced antioxidant effects, suggesting that substituent proximity to functional groups is critical .

- Cytotoxicity Trade-offs : Propane-1,3-diamine linkers show higher cytotoxicity compared to ethane-1,2-diamine analogs, highlighting the impact of chain length on safety profiles .

Structural and Electronic Effects

- Electronic Modulation : Electron-withdrawing groups (e.g., nitro in 3ae) may reduce basicity of the amine, while electron-donating groups (e.g., methoxy in 3ab) could enhance nucleophilicity .

Biological Activity

N1-Cyclobutyl-N2,N2-dimethylethane-1,2-diamine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a diamine derivative characterized by a cyclobutyl group attached to one nitrogen atom and two methyl groups on the second nitrogen atom. Its chemical structure can be represented as follows:

This structure allows for various interactions within biological systems, influencing its activity.

Nitric Oxide Synthase Inhibition

One of the primary areas of investigation for this compound is its role as an inhibitor of nitric oxide synthase (nNOS). Research indicates that modifications to the diamine structure can significantly affect binding affinity and selectivity towards different isoforms of nitric oxide synthase. For instance, studies have shown that compounds with terminal primary amines exhibit higher binding affinities compared to those with secondary or tertiary amines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the configuration of the diamine significantly impacts its biological efficacy. For example, the introduction of a cyclobutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Table 1 summarizes key findings from SAR studies:

| Compound | Ki (nM) | Selectivity | Notes |

|---|---|---|---|

| 19c | 24 | 153-fold iNOS selectivity | High potency against nNOS |

| 10c | 54 | - | Primary amine shows better binding |

| 10d | 78 | Poor selectivity | Longer side chain reduces affinity |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics. In vivo experiments indicated that after oral administration in mice, plasma concentrations remained quantifiable for up to 24 hours . The compound showed a half-life of approximately 1.1 hours following intravenous administration, suggesting efficient clearance from the system.

Neurodegenerative Disease Models

A significant application of this compound has been in models of neurodegenerative diseases. In these studies, its ability to selectively inhibit nNOS has been linked to neuroprotective effects. For instance, in a model of Alzheimer's disease, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests .

Antimicrobial Activity

Preliminary investigations have also explored the antimicrobial properties of this compound. In vitro assays demonstrated moderate activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.